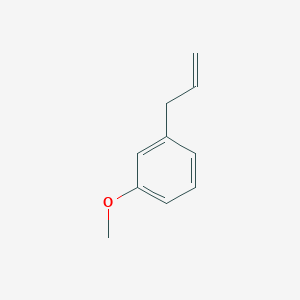

3-(3-Methoxyphenyl)-1-propene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-3-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-5-9-6-4-7-10(8-9)11-2/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXYYHFXAQWLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374887 | |

| Record name | 3-(3-Methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24743-14-4 | |

| Record name | 1-Methoxy-3-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24743-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24743-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Catalytic Synthesis Approaches

Heterogeneous Catalysis in the Synthesis of 3-(3-Methoxyphenyl)-1-propene Analogs

While specific examples of heterogeneous catalysis for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of heterogeneous catalysis are widely applied in the synthesis of related substituted propenes and their derivatives. Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. These solid-supported catalysts are crucial in various organic transformations such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

For instance, in the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one, a compound structurally related to this compound, montmorillonite (B579905) K-10, an acidic clay, has been utilized as a heterogeneous catalyst. researchgate.net This reaction, a Claisen-Schmidt condensation, demonstrates the utility of solid acids in promoting the formation of the propenone backbone. researchgate.net Although this example involves a propenone rather than a propene, it highlights a key strategy where a solid catalyst facilitates the crucial bond-forming step. The use of microwave irradiation in conjunction with the montmorillonite K-10 catalyst was also explored to potentially enhance the reaction rate. researchgate.net

Furthermore, heterogeneous catalysts are pivotal in hydrogenation reactions. For example, in the preparation of (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, a complex pharmaceutical intermediate, heterogeneous catalysts containing transition metals like copper, silver, gold, and others are employed for hydrogenation steps. google.com Such catalysts are typically in a solid state, simplifying their removal post-reaction. google.com These examples underscore the broad applicability of heterogeneous catalysis in manipulating structures containing phenyl and propyl/propenyl moieties.

Derivatization Strategies and Scaffold Construction

The chemical reactivity of this compound allows for a multitude of derivatization strategies, enabling the synthesis of a wide array of more complex molecules. These strategies can be broadly categorized into modifications of the propene side chain, functionalization of the aromatic ring, and the construction of novel polycyclic and heterocyclic systems.

Modifications of the Propene Moiety

The double bond of the propene group is a prime site for various chemical transformations. These modifications can lead to the introduction of new functional groups and the extension of the carbon skeleton.

Oxidation: The propene moiety can undergo oxidation to yield various oxygenated derivatives. For example, epoxidation of the double bond would produce an oxirane ring, a versatile intermediate for further reactions.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol, yielding 3-(3-methoxyphenyl)propan-1-ol. This transformation proceeds with anti-Markovnikov selectivity.

Ozonolysis: Cleavage of the double bond via ozonolysis would lead to the formation of 3-methoxyphenylacetaldehyde, a valuable synthetic intermediate.

Heck Reaction: The propene group can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex styrenyl derivatives.

A study on the enzymatic production of phenylpropanone platform monomers from lignin (B12514952) showcases the functionalization of a similar propene-like structure. d-nb.info In this research, coniferyl alcohol, which possesses a 4-hydroxy-3-methoxyphenyl group attached to a propenol backbone, undergoes various transformations, highlighting the reactivity of the side chain. d-nb.info

Functionalization of the Methoxyphenyl Ring

The aromatic methoxyphenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at specific positions. The methoxy (B1213986) group is an ortho-, para-directing activator, influencing the regioselectivity of these reactions.

Halogenation: The ring can be halogenated (e.g., brominated or chlorinated) in the presence of a Lewis acid catalyst. The incoming halogen will preferentially substitute at the positions ortho and para to the methoxy group.

Nitration: Treatment with a mixture of nitric and sulfuric acid can introduce a nitro group onto the aromatic ring. Subsequent reduction of the nitro group can yield an amino group, opening up further avenues for derivatization.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring, typically at the para position due to steric hindrance at the ortho positions.

Research into the synthesis of 2-amino-1-(4'-methoxyphenyl)-propane demonstrates the multi-step functionalization of a methoxyphenyl-containing compound, starting from p-anisaldehyde. researchgate.net This synthesis involves olefination and subsequent transformations that, while not directly on this compound, illustrate the types of reactions applicable to the methoxyphenyl core. researchgate.net

Synthesis of Polycyclic and Heterocyclic Architectures

This compound can serve as a starting material for the construction of more complex ring systems, including polycyclic and heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Intramolecular Cyclization Reactions: Through appropriate functionalization of both the propene moiety and the aromatic ring, intramolecular cyclization reactions can be designed to form new rings. For example, an intramolecular Friedel-Crafts reaction of a suitably derivatized side chain could lead to the formation of a dihydronaphthalene system.

Diels-Alder Reactions: While the isolated double bond of the propene group is not a typical diene for Diels-Alder reactions, derivatives of this compound could be synthesized to contain a conjugated diene system, which could then participate in [4+2] cycloadditions to form six-membered rings.

Pictet-Spengler and Bischler-Napieralski Reactions: By converting the propene group into an ethylamine (B1201723) side chain (e.g., via hydroboration-oxidation followed by conversion of the alcohol to an amine), the resulting phenylethylamine derivative can undergo classical heterocyclic ring-forming reactions like the Pictet-Spengler or Bischler-Napieralski reactions to synthesize tetrahydroisoquinoline or dihydroisoquinoline scaffolds, respectively.

The synthesis of polycyclic N-heterocyclic compounds via one-pot three-component cyclization strategies, while not starting from this compound itself, showcases modern synthetic approaches to building complex heterocyclic systems. nih.gov Such strategies could potentially be adapted to derivatives of this compound to generate novel molecular frameworks.

Mechanistic Investigations and Reaction Pathways

Reactivity of the Propene Double Bond

The carbon-carbon double bond in the propene side chain is a region of high electron density, making it susceptible to various reactions, including oxidative cleavage, radical pathways, and electrophilic additions.

Oxidative Cleavage Mechanisms

The oxidative cleavage of the double bond in 3-(3-Methoxyphenyl)-1-propene can lead to the formation of valuable carbonyl compounds. The specific products depend on the oxidizing agent and reaction conditions employed.

One notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of water. Research has shown that 3-aryl-1-propenes, including those with electron-donating groups like the methoxy (B1213986) group, can be oxidized to the corresponding cinnamaldehydes in high yields (71-84%). researchgate.net The reaction is believed to proceed through the formation of a DDHQ ether intermediate. researchgate.net The presence of the electron-donating methoxy group on the aromatic ring promotes this conversion. researchgate.net

Another approach to oxidative cleavage utilizes molecular oxygen, often in the absence of metal catalysts or photo-activation. tohoku.ac.jpoup.com For α-substituted styrenes, which share structural similarities, the reaction proceeds by heating the compound under an atmosphere of pure oxygen. tohoku.ac.jpoup.com The reaction of 2-(4-methoxyphenyl)propene, a related compound, with molecular oxygen at 90°C yields the corresponding ketone. oup.com The reactivity in these oxidations is correlated with the HOMO energy of the alkene; electron-rich alkenes tend to react faster. tohoku.ac.jp

Potassium permanganate (B83412) (KMnO4) is another reagent capable of cleaving the double bond. While traditionally considered a strong oxidizing agent, its reactivity can be modulated. Inspired by successful KMnO4-promoted oxidations of 1-aryl-1-alkenes, this reagent can be employed for the oxidative cleavage of the propene moiety. mdpi.com

Table 1: Oxidative Cleavage Reactions of 3-Arylpropenes

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-propene | DDQ, H₂O | 4-Methoxycinnamaldehyde | 71-84 | researchgate.net |

| 3-(3,4-dimethoxyphenyl)-1-propene | DDQ, H₂O | 3,4-Dimethoxycinnamaldehyde | 71-84 | researchgate.net |

| 3-(3,4,5-trimethoxyphenyl)-1-propene | DDQ, H₂O | 3,4,5-Trimethoxycinnamaldehyde | 71-84 | researchgate.net |

| 2-(4-methoxyphenyl)propene | O₂ (neat, 90°C) | 4-Methoxyacetophenone | 48 | oup.com |

Radical Reaction Pathways

Free radical reactions offer an alternative pathway for the functionalization of the propene side chain. These reactions are typically initiated by the homolytic cleavage of a weak bond, generating a radical species that can then react with the double bond. utexas.edumasterorganicchemistry.com

A common radical initiator is azobisisobutyronitrile (AIBN), which upon heating decomposes to form radicals. libretexts.org In the presence of a radical mediator like tributyltin hydride (Bu₃SnH), a radical chain reaction can be established. libretexts.org For instance, the bromination of an alkene can occur via a radical mechanism using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would involve the addition of a bromine radical to the double bond, followed by abstraction of a hydrogen atom from a suitable donor.

The stability of the resulting radical intermediate is a key factor in determining the reaction's regioselectivity. In the case of this compound, the addition of a radical to the terminal carbon of the propene chain would generate a more stable secondary radical adjacent to the methylene (B1212753) group.

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles. savemyexams.com This type of reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemguide.co.uk

The addition of a hydrogen halide (HX) to an unsymmetrical alkene like this compound is expected to follow Markovnikov's rule. savemyexams.comchemguide.co.uk This rule states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. chemguide.co.uk This leads to the formation of the more stable carbocation intermediate. In this case, the addition of H⁺ to the terminal carbon would generate a secondary carbocation, which is more stable than the primary carbocation that would be formed by addition to the internal carbon. The subsequent attack of the halide ion (X⁻) on the carbocation completes the addition reaction.

The stability of the carbocation intermediate is influenced by both inductive and resonance effects. The phenyl group can stabilize the adjacent carbocation through resonance.

Reactivity of the Methoxyphenyl Moiety

The methoxy group (-OCH₃) on the benzene (B151609) ring significantly influences the reactivity of the aromatic system, primarily through its electron-donating nature.

Electrophilic Aromatic Substitution

The methoxy group is an activating group for electrophilic aromatic substitution (EAS), meaning it increases the rate of reaction compared to unsubstituted benzene. libretexts.org It is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. libretexts.orgmasterorganicchemistry.comlibretexts.org

This directing effect is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack of the electrophile. msu.edu The resonance structures for the intermediate show that the positive charge can be delocalized onto the oxygen atom when the electrophile attacks at the ortho or para positions, providing significant stabilization. msu.edu Attack at the meta position does not allow for this type of resonance stabilization. libretexts.orgmasterorganicchemistry.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation on this compound would be expected to yield predominantly the 2-, 4-, and 6-substituted products relative to the methoxy group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Influence | Example Substituents |

|---|---|---|---|

| Activating | Increases rate | Ortho, Para | -OCH₃, -OH, -NH₂, -Alkyl |

| Deactivating | Decreases rate | Meta | -NO₂, -CN, -C=O, -SO₃H |

| Deactivating | Decreases rate | Ortho, Para | -F, -Cl, -Br, -I |

Nucleophilic Aromatic Substitution Analogues

Nucleophilic aromatic substitution (SNA) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. masterorganicchemistry.comlibretexts.org The methoxy group, being electron-donating, deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution on the methoxyphenyl ring of this compound is highly unfavorable under standard SNA conditions.

For a nucleophilic aromatic substitution to occur, the aromatic ring must be rendered electron-poor, usually by the presence of powerful electron-withdrawing groups like nitro groups positioned ortho or para to a leaving group. libretexts.orgpageplace.de These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the absence of such activating groups, the conditions required for nucleophilic substitution on the methoxyphenyl moiety would be exceptionally harsh.

Aromatic Ring Cleavage Studies

The aromatic ring of this compound is generally stable. However, studies on related lignin (B12514952) model compounds, which share the methoxyphenyl moiety, provide insight into the cleavage of bonds attached to the aromatic ring under specific conditions. Research into the acid-catalyzed cleavage of aryl-ether linkages is particularly relevant. acs.org

In acidic environments, the ether linkage is susceptible to cleavage. Mechanistic investigations on similar non-phenolic β-O-4 dimers have identified the formation of an enol-ether intermediate during acidolysis. acs.org The process is believed to proceed through pathways involving carbocationic intermediates. acs.org For phenolic lignin models, the presence of a para-hydroxyl group facilitates the formation of a quinone methide intermediate, which significantly lowers the bond dissociation energy of the Cβ-O bond and enhances the rate of cleavage. kyoto-u.ac.jp While this compound lacks this phenolic hydroxyl group, acidolysis can still promote cleavage of the methoxy group's ether bond, albeit under more severe conditions compared to its phenolic counterparts. acs.org

The key steps in the acid-catalyzed cleavage of the aryl-ether bond in related model compounds are summarized below:

| Step | Description |

| Protonation | The ether oxygen is protonated by an acid catalyst. |

| Carbocation Formation | The protonated ether can lead to the formation of a carbocationic intermediate. |

| Intermediate Formation | In related phenolic compounds, a highly reactive quinone methide intermediate can form, which accelerates cleavage. kyoto-u.ac.jp |

| Nucleophilic Attack | Solvent or other nucleophiles attack the intermediate, leading to the final cleaved products, such as guaiacol (B22219) from guaiacylglycerol-β-guaiacyl ether. acs.org |

Rearrangement Mechanisms

Rearrangement reactions are fundamental processes in organic chemistry where the carbon skeleton of a molecule is restructured.

Carbonium ions (or carbenium ions) are key intermediates in many organic reactions and are prone to rearrangements to form more stable ions. stedwards.edu In the case of this compound, a carbocation can be generated by the electrophilic addition of a proton (H+) to the propene double bond.

The initial protonation can occur at either carbon of the double bond, leading to a primary or a secondary carbocation. The secondary carbocation is more stable and its formation is favored. This secondary carbocation can then undergo a 1,2-hydride shift, a type of Wagner-Meerwein shift, to form a more stable benzylic carbocation. stedwards.edu The driving force for this rearrangement is the significant increase in stability, as the positive charge on the benzylic carbon can be delocalized across the adjacent aromatic ring. stedwards.edu The presence of the electron-donating methoxy group on the ring further stabilizes this benzylic cation through resonance.

| Initial Species | Intermediate Carbocation | Rearranged Carbocation | Stability Comparison |

| This compound | 1-(3-Methoxyphenyl)propan-2-yl cation (Secondary) | 2-(3-Methoxyphenyl)propan-2-yl cation (Tertiary benzylic, post-shift) | The rearranged tertiary benzylic cation is significantly more stable due to hyperconjugation and resonance delocalization involving the aromatic ring. |

Such rearrangements controlled by the strategic placement of functional groups, like silyl (B83357) groups, have been shown to be preparatively useful in directing the outcome of reactions. rsc.org

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in a concerted step. fiveable.mestereoelectronics.org The most relevant of these for a molecule like this compound is the stedwards.edustedwards.edu-sigmatropic rearrangement, which includes the Claisen and Cope rearrangements. stereoelectronics.orgimperial.ac.uk

The Claisen rearrangement involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol. fiveable.me this compound is itself the product of a Claisen rearrangement of the corresponding allyl m-methoxyphenyl ether. The reaction proceeds through a highly ordered, six-membered cyclic transition state, typically with a chair-like conformation. fiveable.meimperial.ac.uk This transformation is a key step in the synthesis of many natural products and pharmaceuticals. numberanalytics.com

| Rearrangement Type | Description | Relevance to Subject Compound |

| Claisen Rearrangement | A stedwards.edustedwards.edu-sigmatropic rearrangement of an allyl aryl ether or allyl vinyl ether. numberanalytics.com | The isomeric precursor, allyl m-methoxyphenyl ether, rearranges to form 2-allyl-3-methoxyphenol. This compound is closely related to this structural motif. |

| Cope Rearrangement | A stedwards.edustedwards.edu-sigmatropic rearrangement of a 1,5-diene. imperial.ac.uk | While not directly applicable to this compound itself, it is a fundamental analogous all-carbon sigmatropic reaction. |

| [1,n]-Hydride Shift | Migration of a hydrogen atom across a π-system. stereoelectronics.org | A thermal stedwards.edufiveable.me hydrogen shift is symmetry-forbidden, but photochemical shifts can occur. stereoelectronics.org |

Catalysis in Reaction Mechanisms

Catalysis is essential for developing efficient and selective synthetic transformations. Both transition metals and small organic molecules (organocatalysts) can be used to catalyze reactions involving this compound.

The alkene functionality in this compound is a versatile handle for various transition metal-catalyzed reactions. These methods are cornerstones of modern organic synthesis for forming C-N and C-C bonds. acs.org

Hydroamination: The addition of an N-H bond across the double bond can be catalyzed by transition metals like copper. Mechanistic studies on Cu-catalyzed asymmetric hydroamination reveal that the reaction can proceed through a Cu-H species, which inserts the alkene, followed by reductive elimination to form the amine product. acs.org

Hydrogenation: Asymmetric hydrogenation of related compounds, such as α-(acylamino)acrylic acids, using rhodium(I) catalysts with chiral phosphine (B1218219) ligands like BINAP, is a well-established method for producing chiral amino acids. google.com The propene group could be a substrate for similar transformations.

Other Reactions: Vanadium-based catalysts have been used in the trimerization of related methoxyphenyl-substituted alkynes. uni-hamburg.de This suggests the potential for this compound to participate in oligomerization or cyclization reactions under appropriate catalytic conditions.

| Reaction Type | Catalyst System (Example) | Product Type |

| Asymmetric Hydroamination | Copper / Chiral Phosphine Ligand (e.g., DTBM-SEGPHOS) acs.org | Chiral aliphatic amines |

| Asymmetric Hydrogenation | Rhodium / Chiral Bisphosphine (e.g., BINAP) google.com | Chiral alkanes |

| Hydroformylation | Rhodium / Phosphine Ligand | Aldehydes |

| Alkene Isomerization | Ruthenium / Phosphinoimidazole Ligand acs.org | Isomeric alkenes (e.g., shifting the double bond) |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. rsc.org These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to control reactivity and selectivity. kyoto-u.ac.jp

For this compound, the alkene could be a substrate in several organocatalytic reactions, although it typically requires activation. For instance, if converted to an α,β-unsaturated carbonyl compound, it could participate in a Michael addition. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or proline, are highly effective in these reactions. researchgate.netmdpi.com Selenourea-based catalysts have shown high efficiency in Michael additions, affording products with excellent yields and enantioselectivities. mdpi.com

The general principle involves the activation of the electrophile and/or the nucleophile by the organocatalyst. For example, a bifunctional thiourea (B124793) or selenourea (B1239437) catalyst can activate an electrophile through hydrogen bonding while a basic moiety on the catalyst activates the nucleophile. mdpi.com

| Reaction Type | Organocatalyst Type (Example) | Required Substrate Modification |

| Michael Addition | Chiral Thiourea/Selenourea from Cinchona Alkaloids mdpi.com | Conversion of the propene to a Michael acceptor (e.g., an enone). |

| Aldol Reaction | Proline and its derivatives researchgate.net | Conversion to an aldehyde or ketone. |

| Epoxidation | Chiral Ketones (e.g., Shi epoxidation) | Direct epoxidation of the alkene. |

| Halocyclization | Bifunctional Organocatalysts kyoto-u.ac.jp | Can potentially be used for selective transformations of substrates with multiple functional groups. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. The analysis is further refined by computational methods, specifically Potential Energy Distribution (PED) analysis, which offers precise assignments for the observed vibrational modes. mdpi.com

The FT-IR spectrum of 3-(3-Methoxyphenyl)-1-propene is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. The high-wavenumber region is dominated by C-H stretching vibrations. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while the C-H stretches of the vinyl group (=CH and =CH₂) are also found in this region. The aliphatic C-H stretching vibrations of the allylic (-CH₂-) and methoxy (B1213986) (-OCH₃) groups are observed just below 3000 cm⁻¹.

The C=C stretching vibration of the propene chain gives rise to a characteristic band around 1640 cm⁻¹. The aromatic C-C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1600-1450 cm⁻¹ fingerprint region. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy ether group results in strong absorptions, typically around 1260 cm⁻¹ and 1040 cm⁻¹, respectively. Out-of-plane (OOP) C-H bending vibrations are also prominent, particularly the bands for the vinyl group and the substituted benzene ring in the 1000-700 cm⁻¹ region. researchgate.net

The FT-Raman spectrum provides complementary information to the FT-IR data. While C-H stretching vibrations are present, they are often less intense in Raman spectra compared to FT-IR. spectroscopyonline.com Conversely, the C=C stretching vibration of the allyl group and the aromatic ring breathing modes often yield strong and sharp signals in the Raman spectrum, making them easily identifiable. researchgate.net The symmetric C-O-C stretch of the methoxy group is also typically Raman active. The low-frequency region of the Raman spectrum provides information on skeletal vibrations of the entire molecule. spectroscopyonline.com

To achieve unambiguous assignments of the vibrational modes, a Potential Energy Distribution (PED) analysis is employed. researchgate.netscirp.org This computational technique, often performed using density functional theory (DFT) calculations, quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. mdpi.comprimescholars.com For instance, a band observed around 1642 cm⁻¹ can be definitively assigned as the C=C stretching of the propene group if the PED calculation shows a contribution of over 80% from this specific coordinate. This method is crucial for accurately interpreting complex regions of the spectra where multiple vibrational modes may overlap, such as the fingerprint region between 1500 cm⁻¹ and 600 cm⁻¹. scirp.org

Table 1: Selected Vibrational Assignments for this compound Vibrational frequencies are typically derived from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) and are scaled to better match experimental values.

| Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated FT-Raman Frequency (cm⁻¹) | Assignment (Based on PED) |

|---|---|---|---|

| ν(C-H) | 3085 | 3084 | Aromatic C-H stretch |

| ν(C-H) | 3060 | 3061 | Vinylic =C-H stretch |

| ν(C-H) | 2985 | 2984 | Asymmetric -CH₃ stretch (methoxy) |

| ν(C-H) | 2930 | 2929 | Asymmetric -CH₂- stretch (allyl) |

| ν(C=C) | 1642 | 1643 | Vinylic C=C stretch |

| ν(C-C) | 1598 | 1599 | Aromatic ring C-C stretch |

| δ(CH₂) | 1455 | 1454 | CH₂ scissoring (allyl) |

| ν(C-O) | 1261 | 1260 | Asymmetric C-O-C stretch |

| ν(C-O) | 1042 | 1043 | Symmetric C-O-C stretch |

| γ(C-H) | 915 | 914 | Vinylic =CH₂ out-of-plane bend |

| γ(C-H) | 775 | 776 | Aromatic C-H out-of-plane bend (meta-subst.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict chemical shifts and aid in spectral assignment. researchgate.netacs.org

The ¹H NMR spectrum of this compound displays characteristic signals for each type of proton. The methoxy group (-OCH₃) protons appear as a sharp singlet, typically the most upfield of the aromatic region signals, around 3.8 ppm. The protons of the propene group exhibit a complex pattern due to spin-spin coupling. The internal vinyl proton (-CH=) appears as a multiplet (a doublet of triplets of doublets) in the range of 5.9-6.0 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and appear as two separate signals around 5.0-5.1 ppm, each showing coupling to the internal vinyl proton and geminal coupling to each other. The allylic protons (-CH₂-) adjacent to the aromatic ring appear as a doublet around 3.3-3.4 ppm, coupled to the internal vinyl proton. The aromatic protons show a pattern characteristic of a 1,3-disubstituted ring, typically appearing between 6.7 and 7.3 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) and are typically calculated in a solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H (C2-H) | ~6.78 | s (singlet-like) | - |

| Ar-H (C4-H) | ~6.75 | d (doublet) | ~8.0 |

| Ar-H (C5-H) | ~7.20 | t (triplet) | ~8.0 |

| Ar-H (C6-H) | ~6.80 | d (doublet) | ~8.0 |

| -CH₂- (Allyl) | ~3.35 | d (doublet) | ~6.7 |

| -CH= (Vinyl) | ~5.95 | m (multiplet) | - |

| =CH₂ (Vinyl, trans) | ~5.08 | dq (doublet of quartets) | J ≈ 17.0, 1.5 |

| =CH₂ (Vinyl, cis) | ~5.03 | dq (doublet of quartets) | J ≈ 10.1, 1.5 |

| -OCH₃ | ~3.81 | s (singlet) | - |

The ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule's asymmetric unit. The carbon of the methoxy group (-OCH₃) resonates at approximately 55 ppm. The aliphatic allylic carbon (-CH₂-) is found further upfield at around 40 ppm. The sp² hybridized carbons of the propene group appear in the range of 115-138 ppm, with the terminal =CH₂ carbon being the most shielded (~115 ppm) and the internal -CH= carbon being more deshielded (~137 ppm). The six aromatic carbons are observed between 112 ppm and 160 ppm. The carbon attached to the methoxy group (C3) is the most deshielded aromatic carbon (~159 ppm), while the carbon attached to the allyl group (C1) appears around 141 ppm. The other aromatic carbons can be assigned based on their predicted chemical shifts and substitution patterns. nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound Chemical shifts (δ) are referenced to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ar, C-CH₂) | ~141.5 |

| C2 (Ar, CH) | ~121.2 |

| C3 (Ar, C-O) | ~159.8 |

| C4 (Ar, CH) | ~112.5 |

| C5 (Ar, CH) | ~129.5 |

| C6 (Ar, CH) | ~114.8 |

| -CH₂- (Allyl) | ~40.1 |

| -CH= (Vinyl) | ~137.4 |

| =CH₂ (Vinyl) | ~115.7 |

| -OCH₃ | ~55.2 |

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a deeper understanding of molecular structure by resolving correlations between different nuclei. For this compound, techniques such as COSY and HSQC are particularly illuminating.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings within the molecule. In a COSY spectrum of this compound, cross-peaks would be expected between the protons of the allyl group. Specifically, the methylene (B1212753) protons (C1-H) would show correlations to the adjacent vinyl proton (C2-H), which in turn would correlate with the terminal vinyl protons (C3-H). This confirms the three-carbon propylene (B89431) chain's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. researchgate.netuvic.ca An HSQC spectrum is crucial for assigning the carbon signals based on their attached, and more easily assigned, protons. For instance, the proton signal for the methoxy group would correlate directly to the methoxy carbon signal, and the various aromatic and allylic proton signals would correlate to their respective carbon signals.

The expected correlations from these 2D NMR experiments provide definitive evidence for the compound's structure, complementing one-dimensional NMR data.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | Allylic CH₂ | Vinyl CH | Connectivity of the propene chain |

| COSY | Vinyl CH | Terminal Vinyl CH₂ | Connectivity of the propene chain |

| HSQC | Aromatic C-H | Aromatic ¹³C | Direct C-H attachment in the phenyl ring |

| HSQC | Allylic CH₂ | Allylic ¹³C | Direct C-H attachment in the propene chain |

| HSQC | Methoxy O-CH₃ | Methoxy ¹³C | Assignment of the methoxy group |

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of NMR chemical shifts using quantum chemical calculations has become a powerful tool for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach that often employs Density Functional Theory (DFT) to compute the magnetic shielding tensors of nuclei in a molecule. imist.ma

This computational technique allows for the calculation of ¹H and ¹³C NMR chemical shifts that can be compared directly with experimental values. nih.gov The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when appropriate levels of theory and basis sets are used. acs.org For complex molecules, comparing the calculated shifts for several possible isomers with the experimental spectrum is a robust method for identifying the correct structure. conicet.gov.ar A strong correlation between the predicted and observed chemical shifts provides a high degree of confidence in the structural assignment. researchgate.net

Table 2: Illustrative Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Predicted Shift (ppm) (GIAO/DFT) | Deviation (ppm) |

|---|---|---|---|

| Aromatic C-OCH₃ | 159.8 | 160.5 | -0.7 |

| Aromatic C-C₃H₅ | 141.5 | 142.0 | -0.5 |

| Vinyl =CH- | 137.9 | 138.2 | -0.3 |

| Vinyl =CH₂ | 115.7 | 116.1 | -0.4 |

| Allylic CH₂ | 39.5 | 40.1 | -0.6 |

| Methoxy OCH₃ | 55.1 | 55.4 | -0.3 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides information about the conjugated systems and chromophores present.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the methoxy-substituted benzene ring, which acts as the principal chromophore. Aromatic systems typically exhibit strong absorptions in the UV region. For substituted benzenes, characteristic absorptions corresponding to π → π* transitions are expected. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzene. The allyl group is not conjugated with the phenyl ring, so its contribution to the main absorption bands is minimal, though a weak absorption for the isolated double bond may occur at shorter wavelengths (typically <200 nm). libretexts.org Based on similar methoxyphenyl compounds, the primary absorption band for this compound is expected in the 270-280 nm range. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict electronic absorption spectra by calculating the energies of excited states. mdpi.com This approach can model the UV-Vis spectrum and provide detailed information about the nature of the electronic transitions, including the specific molecular orbitals involved. acs.orgresearchgate.net

For this compound, a TD-DFT calculation would likely identify the lowest energy electronic transition as originating from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals would show that the HOMO is primarily located on the electron-rich methoxyphenyl ring, while the LUMO is an antibonding π* orbital of the same aromatic system. The calculated wavelength of maximum absorption (λmax) from TD-DFT can be compared with experimental data to validate both the experimental results and the computational model. mdpi.comuit.no

X-ray Diffraction Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

Single-Crystal X-ray Diffraction for Solid-State Structure

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure in the solid state. uol.deuhu-ciqso.es This technique yields precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. uol.de

Key structural parameters that would be determined include:

The planarity of the benzene ring.

The C-O bond lengths of the methoxy group and the C-C bond lengths within the phenyl ring.

The geometry of the propene side chain, including the C=C double bond length.

This data is crucial for understanding intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of molecules in the crystal lattice. While no public crystal structure for this compound is currently available, analysis of related structures provides insight into the expected molecular geometry. researchgate.netresearchgate.net

Table 3: Key Molecular Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=C, C-O, C-C aromatic). | Confirms bond orders and identifies any unusual bonding characteristics. |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-C-C in the propene chain). | Defines the local geometry and hybridization of atoms. |

| Torsion Angles (°) | Dihedral angle describing the rotation around a bond (e.g., Ar-C-C=C). | Determines the overall 3D shape and conformation of the molecule. |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Describes the macroscopic crystal system and packing efficiency. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular forces of a compound dictate many of its physical properties. For this compound, an analysis of its structure (C₁₀H₁₂O) provides insight into the types of non-covalent interactions it can participate in.

The molecule possesses a methoxy group (-OCH₃) which contains an oxygen atom with lone pairs of electrons. This allows the molecule to act as a hydrogen bond acceptor. nih.gov However, the compound lacks any hydrogen atoms bonded to highly electronegative atoms, meaning it cannot function as a hydrogen bond donor. nih.gov The absence of strong hydrogen bonding capabilities is a factor that influences the compound's physical state and boiling point. smolecule.com

The structure also includes a benzene ring, which is capable of participating in π-π stacking interactions. These interactions, which occur between aromatic rings, would contribute to the condensed-phase stability of the compound. nih.gov The interaction between the aromatic ring and the allyl substituent involves both electronic and steric effects. smolecule.com The methoxy substituent influences the electronic properties of the aromatic system through both inductive and resonance effects, which can modulate the strength of potential π-π stacking. smolecule.com

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Presence in this compound | Structural Feature Responsible |

| Hydrogen Bond Donor | No | Lacks O-H, N-H, or F-H bonds |

| Hydrogen Bond Acceptor | Yes | Oxygen atom in the methoxy group nih.gov |

| π-π Stacking | Possible | Aromatic (phenyl) ring nih.gov |

| Dipole-Dipole | Yes | Polar C-O bond in the methoxy group |

| Van der Waals Forces | Yes | Present in all molecules |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying the components of a mixture and assessing the purity of a substance like this compound.

In a typical GC-MS analysis, the compound is volatilized and passed through a capillary column (e.g., a dimethyl polysiloxane or trifluoropropyl methyl polysiloxane column) where it is separated from any impurities based on its boiling point and affinity for the column's stationary phase. oup.com After separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. oup.com The fragmentation pattern provides further structural information. The presence of GC-MS data for this compound in spectral databases confirms its application in identification. nih.gov

Table 2: Illustrative GC-MS Operational Parameters

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Column Type | Fused silica (B1680970) capillary column (e.g., Rtx-1, Rtx-200) oup.com | Separates the compound from impurities |

| Carrier Gas | Helium ekb.eg | Transports the sample through the column |

| Injection Mode | Splitless oup.com | Introduces the sample onto the column |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Impact (EI) oup.com | Fragments the molecule for structural analysis |

| Ionization Energy | 70 eV oup.com | Standard energy for creating reproducible mass spectra |

| Source Temperature | ~230°C oup.com | Maintains the sample in a gaseous state |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is critical for confirming its molecular formula as C₁₀H₁₂O.

By providing an exact mass, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions (isobars). The experimentally determined exact mass is compared to the theoretical mass calculated for the proposed formula. A close match provides strong evidence for the compound's identity. The monoisotopic mass of this compound has been calculated and reported with high precision, confirming its elemental composition. nih.govuni.lu

Table 3: Exact Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | alfa-chemistry.com |

| Calculated Exact Mass | 148.088815002 Da | nih.gov |

| Reported Exact Mass | 148.08900 Da | alfa-chemistry.com |

| Monoisotopic Mass | 148.08882 Da | uni.lu |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the intricacies of molecular systems. These studies offer a foundational understanding of the properties of 3-(3-Methoxyphenyl)-1-propene.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For compounds analogous to this compound, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations are employed to find the minimum energy conformation of the structure. acs.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved, providing a detailed picture of the molecule's electronic structure and optimized geometry. acs.orgresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules, including derivatives of methoxyphenyl propene, is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. acs.orgresearchgate.netresearchgate.net The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) offers a balanced approach to electron correlation. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density in bonds. researchgate.net

In some studies, a comparison between different functionals is performed to validate the results. For instance, the chemical shifts in NMR analyses of related compounds have been calculated using both B3LYP and CAM-B3LYP functionals to compare with experimental data. acs.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. chalcogen.ro The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comemerginginvestigators.org In related chalcone (B49325) derivatives, the HOMO-LUMO gap has been shown to be a significant parameter for predicting biological activity. mdpi.com For this compound, the HOMO is expected to be localized on the π-system of the allyl group and the methoxy-substituted phenyl ring, while the LUMO would also be distributed over the π-conjugated system.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Representative Energy (eV) |

|---|---|

| HOMO Energy | -5.8 to -6.3 |

| LUMO Energy | -1.9 to -2.3 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: The values presented are representative based on studies of structurally similar compounds and serve an illustrative purpose. irjweb.commdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

In a molecule like this compound, the most electronegative regions are expected around the oxygen atom of the methoxy (B1213986) group. acs.org The π-electrons of the double bond in the propene chain also create a region of negative potential. Positive potential is generally found around the hydrogen atoms. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation and charge delocalization, by transforming the calculated wave function into localized orbitals representing bonds, lone pairs, and core electrons. researchgate.netresearchgate.net

Table 2: Representative NBO Analysis (Stabilization Energy E(2))

| Donor NBO (i) | Acceptor NBO (j) | Representative E(2) (kcal/mol) |

|---|---|---|

| π(C=C) | π*(C=C) of ring | > 15 |

| LP(O) | σ*(C-C) | > 5 |

| π(C=C) of ring | π*(C=C) of propene | > 10 |

Note: This table shows hypothetical but plausible interactions and stabilization energies for the target molecule based on principles of NBO analysis for similar structures. chalcogen.ro

Fukui functions are used within the framework of DFT to identify the most reactive sites within a molecule. acs.orgbohrium.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). bohrium.com

The Fukui function helps to pinpoint specific atoms that are most likely to participate in a chemical reaction, providing a more detailed local reactivity map than MEP analysis alone. acs.orgbohrium.com For this compound, these calculations would likely identify the carbon atoms of the double bond and specific carbons on the aromatic ring as key reactive centers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in public literature, the technique is widely applied to structurally analogous compounds to understand their dynamic behavior and interactions. For instance, MD simulations are employed to investigate how similar molecules, such as bromo-substituted propene derivatives, interact with biological targets like enzymes. In such studies, force fields like AMBER or GROMACS are used to model the interatomic forces and predict the compound's binding affinity and conformational changes within a receptor site.

For chalcone derivatives containing the methoxyphenyl group, MD simulations have been part of broader computational analyses to evaluate their pharmaceutical potential. acs.org These simulations can predict parameters such as binding energy and the stability of a ligand-protein complex, offering a window into the molecule's potential biological activity.

The general process involves defining a system (the molecule in a solvent box), simulating its movement based on classical mechanics for a set period (nanoseconds to microseconds), and analyzing the resulting trajectory to understand molecular motion, conformational flexibility, and intermolecular interactions.

Table 1: Typical Applications of Molecular Dynamics Simulations for Phenylpropene-like Structures

| Simulation Target | Investigated Properties | Common Software |

| Protein-Ligand Complex | Binding affinity, stability of interactions, conformational changes | AMBER, GROMACS |

| Molecule in Solution | Solvation effects, conformational preferences, diffusion | GROMACS, NAMD |

| Material Interface | Adsorption dynamics, orientation at surface, interaction energy | LAMMPS, GROMACS |

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemical engineering and materials science, Grand Canonical Monte Carlo (GCMC) simulations are particularly powerful for studying adsorption phenomena. sciopen.com This method is ideal for predicting how a molecule like this compound would adsorb onto the surface of porous materials such as zeolites, activated carbon, or metal-organic frameworks. sciopen.comucl.ac.uk

The GCMC simulation method calculates the equilibrium distribution of adsorbate molecules in a porous host material at a fixed temperature, volume, and chemical potential. sciopen.com The simulation involves attempting random moves—inserting, deleting, or translating a molecule—and accepting or rejecting these moves based on a probability criterion that ensures the system evolves towards thermodynamic equilibrium.

Key research findings from GCMC simulations on related molecules include:

Adsorption Isotherms : These simulations can generate adsorption isotherms, which show the amount of adsorbed substance on a material as a function of pressure at a constant temperature. sciopen.com For the adsorption of propylene (B89431) and propane (B168953) on molecular sieves, isotherms were simulated to determine adsorption capacity and were fitted to models like Langmuir and Dubbinin-Radushkevich to understand the adsorption mechanism. sciopen.com

Adsorption Selectivity : For mixtures, GCMC can predict the selectivity of an adsorbent for one component over another. This is crucial for designing separation processes. Studies on propylene/propane mixtures on various molecular sieves have used GCMC to identify the best potential adsorbents for separation. sciopen.com

Heat of Adsorption : The isosteric heat of adsorption, a measure of the interaction strength between the adsorbate and the adsorbent, can be calculated from simulations performed at different temperatures. sciopen.com

While direct GCMC studies on this compound are not prominent, the methodology used for benzene (B151609), propylene, and other small organic molecules provides a clear framework for how its adsorption behavior could be theoretically predicted. sciopen.comucl.ac.uk

Table 2: Parameters and Outputs of GCMC Adsorption Simulations

| Input Parameter | Description | Typical Output | Description |

| Temperature & Pressure | Thermodynamic conditions of the system. sciopen.com | Adsorption Isotherm | A plot of adsorbed amount vs. pressure. sciopen.com |

| Force Field | Defines the potential energy of the system. sciopen.com | Adsorption Capacity | The maximum amount of adsorbate the material can hold. sciopen.com |

| Adsorbent Structure | The atomic coordinates of the porous material. ucl.ac.uk | Isosteric Heat of Adsorption | Energy released during the adsorption process. sciopen.com |

| Molecule Properties | The geometry and partial charges of the adsorbate. | Selectivity | The ratio of adsorption of two components in a mixture. sciopen.com |

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) play a critical role in determining the three-dimensional structure, stability, and function of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals (vdW) forces, and steric clashes in real space. acs.orgresearchgate.net This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). researchgate.net

The RDG is a dimensionless quantity that highlights regions where the electron density varies. By plotting the RDG against the electron density, different types of non-covalent interactions can be identified:

Hydrogen Bonds : Appear as strong, attractive interactions.

Van der Waals Interactions : Characterized as weaker, delocalized attractive interactions.

Steric Repulsion : Occur in regions where electron shells overlap, leading to strong repulsion.

These interactions are visualized as three-dimensional isosurfaces, which are color-coded to indicate the nature and strength of the interaction. researchgate.net Typically, blue indicates strong attractive interactions (like H-bonds), green signifies weak vdW interactions, and red denotes repulsive steric clashes. researchgate.net

Computational studies on molecules structurally related to this compound, such as chalcone derivatives, have utilized NCI analysis. acs.orgresearchgate.net For example, in the analysis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, NCI plots reveal the intramolecular interactions that stabilize the molecular conformation. acs.org Similarly, for 1-phenyl-3(4-methoxyphenyl)-2-propenone, NCI analysis has been performed to understand the various intermolecular and intramolecular interactions. researchgate.net This tool provides a qualitative but powerful picture of the bonding topology that governs molecular assembly and recognition. researchgate.net

Table 3: Visualization of Non-Covalent Interactions via NCI Plots

| Interaction Type | Isosurface Color | Sign(λ₂)ρ | Description |

| Steric Repulsion | Red | > 0 (positive) | Strong repulsive interaction, often found between crowded atoms or within rings. |

| Van der Waals | Green | ≈ 0 (near zero) | Weak, delocalized attractive forces, common in π-stacking. |

| Hydrogen Bonds | Blue | < 0 (negative) | Strong, attractive directional interaction between a donor and acceptor. |

| Sign(λ₂)ρ refers to the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, which distinguishes bonding from non-bonding interactions. |

Advanced Applications in Chemical Sciences

Applications in Organic Synthesis

The utility of a molecule in organic synthesis is often defined by its ability to serve as a versatile starting material or intermediate for the construction of more complex molecular architectures. However, specific and detailed examples of 3-(3-Methoxyphenyl)-1-propene being employed in this capacity are scarce in the current body of scientific literature.

As a Versatile Building Block

A versatile building block in organic synthesis is a molecule that can be readily modified to introduce a variety of functional groups or to form the core of a larger, more complex molecule. While the allyl and methoxyphenyl moieties of this compound offer theoretical handles for a range of chemical reactions, there is a lack of published research demonstrating its widespread use as a foundational scaffold for the synthesis of diverse chemical entities.

In Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the efficient construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their atom economy and step efficiency. A comprehensive search of chemical databases and literature provides no specific instances of this compound being utilized as a reactant in named or novel multi-component reactions.

As a Chiral Auxiliary Precursor

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. The synthesis of such auxiliaries often begins from readily available chiral or prochiral starting materials. There is no evidence in the scientific literature to suggest that this compound has been used as a precursor for the synthesis of any known chiral auxiliaries.

Catalytic Applications

The development of novel catalysts is a cornerstone of modern chemical science. Molecules that can be transformed into ligands for metal catalysts or act as organocatalysts themselves are of significant interest. However, the potential of this compound in the field of catalysis appears to be an area that has not been investigated in detail.

As a Ligand Precursor for Metal Catalysts

Ligands play a crucial role in homogeneous catalysis by modulating the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. The synthesis of ligands often involves the functionalization of organic molecules. There are no published reports detailing the conversion of this compound into a ligand for any metal-catalyzed reaction.

Materials Science Applications

The unique molecular structure of this compound, featuring a methoxy-substituted aromatic ring coupled with a reactive propene group, makes it a compound of interest in materials science. Its potential extends to the development of advanced materials with specific optical and polymeric properties.

While direct studies on the nonlinear optical (NLO) properties of this compound are not extensively documented, its structural motifs are characteristic of molecules designed for NLO applications. Organic NLO materials often feature a π-conjugated system that facilitates electron delocalization, which is a key requirement for high NLO response. analis.com.my The presence of an electron-donating group (like the methoxy (B1213986) group) and an electron-accepting group connected by a conjugated bridge can enhance these properties significantly. analis.com.my

Research into related molecular structures, such as methoxy-substituted chalcones and stilbenes, provides insight into the potential of the methoxyphenyl propene framework. For instance, studies on methoxy-substituted 1,3-diphenyl propenones (chalcones) have demonstrated significant third-order refractive and absorptive nonlinearities. researchgate.net The methoxy group acts as an electron donor, contributing to an intramolecular charge transfer system that enhances nonlinearity. researchgate.net Similarly, novel two-dimensional chromophores synthesized with a central methoxy-benzene core have shown very large first hyperpolarizability (a measure of NLO activity), making them attractive candidates for NLO materials. nih.gov The investigation of highly polar stilbene (B7821643) and diphenylbutadiene derivatives, which share structural similarities, has also been pursued for producing efficient materials for second harmonic generation (SHG), a key NLO phenomenon. rsc.org These findings suggest that the this compound structure possesses the fundamental electronic features that are promising for the development of new NLO materials.

The allyl group in this compound (also known as 3-allyl anisole) provides a reactive site for polymerization. The polymerization of allylic compounds can be challenging due to the stability of the allylic radical, which can lead to chain transfer reactions that terminate polymerization. mdpi.com However, research has demonstrated that polymerization is feasible under specific conditions.

Studies on the electrochemical polymerization of its isomer, 4-allylanisole, have shown that it can yield both insoluble polymer films on the electrode surface and low molecular weight polymers in the bulk solution. researchgate.net This indicates that the methoxyphenyl propene structure can indeed serve as a monomer. The resulting polymers, however, were found to have very low conductivity. researchgate.net

The allyl functionality is versatile and can be incorporated into polymers through various methods, including free-radical polymerization, atom transfer radical polymerization (ATRP), and other advanced techniques. researchgate.netnih.gov For example, allyl methacrylate (B99206) has been successfully copolymerized with divinylbenzene (B73037) to create porous polymer networks. mdpi.com Such polymers with pendant allyl groups are valuable as they can be further modified through post-polymerization reactions, like thiol-ene coupling, to introduce a wide range of functionalities for various applications, including in the biomedical field. nih.gov

Corrosion Inhibition Studies

Organic compounds containing heteroatoms (like oxygen), aromatic rings, and multiple bonds are recognized as effective corrosion inhibitors, particularly in acidic media. researchgate.net The this compound molecule possesses these key features—an oxygen atom in the methoxy group, a benzene (B151609) ring, and a carbon-carbon double bond—making it a candidate for corrosion protection applications.

The primary mechanism by which organic inhibitors protect metals is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. jocpr.com This adsorption process can occur through two main modes: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the inhibitor molecules and the metal surface. In acidic solutions like hydrochloric acid (HCl), the metal surface is typically positively charged, and organic molecules can become protonated. Electrostatic repulsion would normally prevent adsorption, but this is overcome by the specific adsorption of negatively charged chloride ions (Cl⁻) from the acid onto the metal surface. This creates a negatively charged layer that facilitates the electrostatic attraction of the protonated inhibitor molecules. mdpi.com

Chemisorption is a stronger interaction involving charge sharing or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms (like iron in steel). mdpi.com For compounds with a methoxyphenyl group, the lone pair of electrons on the oxygen atom and the π-electrons of the aromatic ring are readily available for donation to the metal surface, forming coordinate covalent bonds. jocpr.commdpi.com This process is often the dominant mode of adsorption and leads to a more stable and effective protective film. nih.gov

The adsorption of such inhibitors on a metal surface typically follows established adsorption isotherm models, with the Langmuir adsorption isotherm being frequently reported. mdpi.comresearchgate.net This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. acs.org

The effectiveness of a corrosion inhibitor is quantified using various experimental techniques, including electrochemical methods and gravimetric analysis. researchgate.netnorthumbria.ac.uk

Gravimetric Method: The weight loss method is a direct way to measure the corrosion rate. jocpr.com Metal coupons are weighed before and after immersion in the corrosive solution with and without the inhibitor. Studies on related compounds show that as the inhibitor concentration increases, the corrosion rate decreases, and the inhibition efficiency (IE%) increases, often reaching over 90%. jocpr.comnih.gov This is attributed to greater surface coverage by the adsorbed inhibitor molecules. jocpr.com

Electrochemical Methods:

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the metal and measuring the resulting current to obtain Tafel plots. nih.gov From these plots, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. The addition of an effective inhibitor causes a significant decrease in icorr. researchgate.net Inhibitors containing the methoxyphenyl moiety typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. mdpi.com The results are often presented as Nyquist plots. In the presence of an inhibitor, the diameter of the Nyquist semicircle increases, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.netjmaterenvironsci.com A higher Rct value signifies slower corrosion kinetics. Concurrently, the double-layer capacitance (Cdl) decreases, which is attributed to the formation of an adsorbed inhibitor layer that displaces water molecules and reduces the local dielectric constant at the metal-solution interface. researchgate.net

Below are tables showing representative data from electrochemical and gravimetric studies of corrosion inhibitors containing methoxyphenyl groups, illustrating the typical findings.

Table 1: Potentiodynamic Polarization Data Data is illustrative and based on findings for related methoxyphenyl compounds.

| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -450 | 550 | - |

| 1 x 10⁻⁵ | -455 | 110 | 80.0 |

| 5 x 10⁻⁵ | -460 | 60 | 89.1 |

| 1 x 10⁻⁴ | -462 | 45 | 91.8 |

| 5 x 10⁻⁴ | -468 | 25 | 95.5 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data Data is illustrative and based on findings for related methoxyphenyl compounds.

| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 50 | 80 | - |

| 1 x 10⁻⁵ | 250 | 45 | 80.0 |

| 5 x 10⁻⁵ | 480 | 38 | 89.6 |

| 1 x 10⁻⁴ | 650 | 32 | 92.3 |

| 5 x 10⁻⁴ | 1100 | 25 | 95.5 |

Table 3: Gravimetric (Weight Loss) Data Data is illustrative and based on findings for related methoxyphenyl compounds.

| Inhibitor Conc. (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (IE%) |

| Blank | 1.250 | - |

| 1 x 10⁻⁵ | 0.245 | 80.4 |

| 5 x 10⁻⁵ | 0.130 | 89.6 |

| 1 x 10⁻⁴ | 0.095 | 92.4 |

| 5 x 10⁻⁴ | 0.052 | 95.8 |

Biological and Biomedical Research Applications

Anticancer Activity

There is currently a lack of available scientific literature detailing the anticancer activity of 3-(3-Methoxyphenyl)-1-propene. Research into its potential effects on cancer cells, including the mechanisms outlined below, has not been published.

Cytotoxicity Mechanisms

No studies were identified that investigated the cytotoxic mechanisms of this compound against any cancer cell lines. Therefore, data on its potential to induce cell death, and the specific pathways involved, are not available.

Apoptosis Induction Pathways

Similarly, there is no research available on the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. The pathways through which it might initiate such a process remain uninvestigated.

Modulation of Protein Expression (e.g., Bcl-2)

The effect of this compound on the expression of key regulatory proteins in apoptosis, such as the anti-apoptotic protein Bcl-2, has not been studied. Consequently, its potential to modulate protein expression to promote cancer cell death is unknown.

Cell Cycle Perturbation Studies

No published research has explored the impact of this compound on the cell cycle of cancerous cells. Studies to determine if this compound can cause cell cycle arrest at specific phases, thereby inhibiting proliferation, have not been conducted.

Antimicrobial Activity

Information regarding the antimicrobial properties of this compound is not present in the current body of scientific literature.

Antibacterial Efficacy (Gram-positive and Gram-negative)

There are no available studies that have evaluated the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria. Therefore, its potential as an antibacterial agent has not been established.

Antifungal Efficacy

This compound, commonly known as methyl eugenol (B1671780), has demonstrated notable antifungal properties against a range of pathogenic and phytopathogenic fungi. Research indicates that its efficacy is comparable to that of its structural analog, eugenol, against several fungal species. nih.gov Studies have documented its inhibitory activity against various fungi, including those responsible for plant diseases and human infections.

Essential oils rich in methyl eugenol have shown high antifungal activity against phytopathogens such as Fusarium oxysporum and Colletotrichum gossypii, affecting both mycelial growth and spore germination. researchgate.net For instance, at a concentration of 1000 ppm, methyl eugenol delayed the initiation of mycelium and spore development in multiple strains of Aspergillus and Penicillium. nih.gov The compound has also been investigated for its effects on yeasts like Candida albicans and dermatophytes such as Microsporum canis. nih.govmdpi.com The effectiveness of methyl eugenol is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which represent the lowest concentrations required to inhibit growth and to kill the fungus, respectively.

Table 1: Antifungal Activity of this compound (Methyl Eugenol) against Various Fungal Species

| Fungal Species | Activity Metric | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Candida spp. | MIC | 310–620 | mdpi.com |

| Microsporum canis | MIC | 78–150 | mdpi.com |

| Campylobacter jejuni | MIC | 250 | nih.gov |

Mechanisms of Antimicrobial Action